Lhd-221
Description
Historical Context of StemRegenin 1 Discovery and Initial Characterization
The discovery of StemRegenin 1 was the result of an unbiased screening of a large chemical library containing approximately 100,000 purine (B94841) and pyrimidine (B1678525) derivatives. smw.chnih.gov In a landmark 2010 study, researchers sought to identify small molecules that could promote the ex vivo expansion of human hematopoietic stem cells (HSCs), a long-standing goal in stem cell therapy. nih.govnih.govresearchgate.net The screen utilized primary human CD34+ cells, which are characteristic of HSCs, and monitored for compounds that could increase the population of these cells in culture. smw.chnih.gov
Through this high-throughput screening process, the purine derivative, later named StemRegenin 1, was identified as a potent candidate. smw.chnih.gov Initial characterization demonstrated that culturing HSCs with SR1 led to a remarkable 50-fold increase in the number of cells expressing the CD34 marker. nih.govcellagentech.com Furthermore, these expanded cells retained their fundamental stem cell properties, as evidenced by a 17-fold increase in their ability to engraft and repopulate the hematopoietic system in immunodeficient mice. nih.govnih.gov This discovery provided a crucial proof-of-principle that a small molecule could effectively modulate pathways to expand functional human HSCs ex vivo. researchgate.net
Overview of StemRegenin 1 as an Aryl Hydrocarbon Receptor (AhR) Antagonist
Mechanistic studies following its discovery revealed that StemRegenin 1 exerts its effects by acting as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). nih.govcttjournal.com The AhR is a ligand-activated transcription factor present in the cytoplasm that, upon binding to a ligand, translocates to the nucleus and regulates the expression of a wide array of genes. mdpi.comfrontiersin.org
SR1 was found to directly bind to the AhR and block its signaling pathway. smw.ch This was confirmed by observations that SR1 dose-dependently inhibited the induction of CYP1B1, a known AhR target gene, by the potent AhR agonist dioxin (TCDD). nih.gov The inhibitory concentration (IC50) of SR1 for the Aryl Hydrocarbon Receptor is approximately 127 nM. selleckchem.com Further studies showed that SR1 preferentially inhibits human AhR and does not exhibit significant inhibitory activity against a wide panel of other kinases, highlighting its specificity. nih.gov The identification of SR1 as an AhR antagonist was a pivotal step, linking the AhR pathway directly to the regulation of human hematopoietic stem cell fate. nih.gov
Significance of Aryl Hydrocarbon Receptor Modulation in Cellular Processes
The modulation of the Aryl Hydrocarbon Receptor is significant due to the receptor's integral role in a multitude of fundamental cellular processes. mdpi.comwjgnet.com The AhR pathway is known to influence cell proliferation, differentiation, apoptosis, and stemness. mdpi.com It acts as a sensor for a variety of small molecules, including environmental toxins and endogenous metabolites, and initiates cellular responses by altering gene expression. frontiersin.orgnih.gov
Dysregulation of AhR signaling has been implicated in various developmental and disease processes. wjgnet.comnih.gov For instance, activation of the AhR can influence the differentiation and function of various immune cells, including T cells and dendritic cells, thereby playing a role in immune modulation. wjgnet.comasm.org In the context of hematopoiesis, activation of the AhR pathway has been shown to diminish the repopulating activity of mouse HSCs and inhibit the proliferation of immature blood cells. smw.ch Therefore, the ability to antagonize or block this pathway with molecules like SR1 provides a powerful tool to prevent differentiation and promote the maintenance and self-renewal of stem and progenitor cells. smw.chnih.gov
Broad Research Applications of StemRegenin 1 in Stem Cell Expansion and Differentiation
The discovery of SR1 and its mechanism of action has led to its widespread use in various research applications, primarily centered on stem cell expansion and directed differentiation. cttjournal.commdpi.com
Key research applications include:
Ex vivo Expansion of Hematopoietic Stem Cells (HSCs): SR1 is widely used to expand CD34+ HSCs from sources like umbilical cord blood (UCB), mobilized peripheral blood, and bone marrow. cellagentech.comcttjournal.comfrontiersin.org This expansion helps overcome the limitation of low cell numbers in UCB units for transplantation. ashpublications.orgaacrjournals.org In one clinical trial, SR1 treatment resulted in a median 330-fold increase in CD34+ cells. frontiersin.orgnih.govresearchgate.net
Generation of Progenitor Cells from Pluripotent Stem Cells: SR1 facilitates the efficient generation of CD34+ hematopoietic progenitor cells from induced pluripotent stem cells (iPSCs). mdpi.comstemcell.comstemcell.com This is valuable for creating models of blood development and disease.
Directed Differentiation: SR1 has been shown to promote the differentiation of CD34+ progenitors into various functional immune cells. Research has demonstrated its ability to stimulate the development of dendritic cells (both plasmacytoid and myeloid) and functional natural killer cells. stemcell.comstemcell.comiiarjournals.org Additionally, studies have shown that inhibiting AhR signaling with SR1 can promote the terminal differentiation and maturation of human erythroblasts (red blood cells). oup.com
Cancer Research: SR1 is used to study leukemia stem cells. It has been shown to promote the expansion of the human promyelocytic leukemia cell line NB4 and, in combination with other molecules like UM729, to support the ex vivo culture of acute myeloid leukemia (AML) progenitor cells. stemcell.comiiarjournals.orgstemcell.com
Regenerative Medicine: Beyond hematopoiesis, SR1 has been investigated for its potential in other regenerative contexts. For example, its ability to promote angiogenesis (new blood vessel formation) is being explored in bone healing applications. accscience.com
Research Findings on StemRegenin 1
The following tables summarize key quantitative findings from research studies on StemRegenin 1.
Table 1: Effect of StemRegenin 1 on Hematopoietic Cell Expansion
| Cell Source | Culture Conditions | Fold Increase in CD34+ Cells | Reference |
|---|---|---|---|
| Umbilical Cord Blood (UCB) | 15-day culture with SR-1 | Median 330-fold | nih.govfrontiersin.orgresearchgate.net |
| Umbilical Cord Blood (UCB) | 3-week culture with SR1 | 73-fold (compared to control) | selleckchem.com |
| Mobilized Peripheral Blood (mPB) | 7-day culture with SR1 | 2.6-fold (compared to control) | selleckchem.com |
| Umbilical Cord Blood (UCB) | Culture with SR1 | 50-fold | nih.gov |
Table 2: StemRegenin 1 Properties and Effects
| Parameter | Value/Observation | Reference |
|---|---|---|
| Mechanism of Action | Aryl Hydrocarbon Receptor (AhR) Antagonist | nih.govcttjournal.com |
| IC50 | 127 nM | selleckchem.com |
| Effect on Engraftment | 17-fold increase in engrafting cells after expansion | nih.govnih.gov |
| Clinical Trial: Neutrophil Recovery | Median 15 days (vs. historical control) | nih.govnih.govscispace.com |
| Clinical Trial: Platelet Recovery | Median 49 days (vs. historical control) | nih.govscispace.com |
Table of Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[[2-(1-benzothiophen-3-yl)-9-propan-2-ylpurin-6-yl]amino]ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS/c1-15(2)29-14-26-21-23(25-12-11-16-7-9-17(30)10-8-16)27-22(28-24(21)29)19-13-31-20-6-4-3-5-18(19)20/h3-10,13-15,30H,11-12H2,1-2H3,(H,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFHMYJZJZLMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)C3=CSC4=CC=CC=C43)NCCC5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673068 | |
| Record name | 4-(2-{[2-(1-Benzothiophen-3-yl)-9-(propan-2-yl)-9H-purin-6-yl]amino}ethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227633-49-9 | |
| Record name | LHD-221 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227633499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-{[2-(1-Benzothiophen-3-yl)-9-(propan-2-yl)-9H-purin-6-yl]amino}ethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LHD-221 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNE1V1F9O1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Stemregenin 1 Action
Aryl Hydrocarbon Receptor (AhR) Binding and Antagonism by StemRegenin 1
StemRegenin 1 functions as a selective antagonist of the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor involved in regulating xenobiotic metabolism and various physiological functions like cell proliferation and differentiation. mdpi.comstemcell.com Mechanistic studies confirm that SR1 exerts its biological effects through direct binding to and inhibition of the AhR. nih.gov This antagonistic action has been demonstrated by its ability to block the induction of AhR target genes by AhR agonists. nih.gov
Competitive binding assays have further elucidated this interaction. For instance, SR1 effectively competes with and inhibits the binding of a photoaffinity ligand (PAL) to the AhR, providing strong evidence for a direct interaction with the nuclear receptor. medchemexpress.comnih.gov This direct binding and subsequent inhibition of AhR is the foundational mechanism for the observed biological activities of SR1, such as the ex vivo expansion of human CD34+ cells. medchemexpress.comnih.gov
The potency of StemRegenin 1 as an AhR antagonist has been quantified through the determination of its half-maximal inhibitory concentration (IC50). Multiple studies have consistently reported an IC50 value of approximately 127 nM for the inhibition of AhR-dependent transcription. medchemexpress.comnih.govapexbt.comselleckchem.commedchemexpress.com
Further characterization of its binding affinity was established using a competitive binding assay with an AhR photoaffinity ligand (PAL) in liver cytosol from humanized AhR transgenic mice. In this system, SR1 was found to inhibit PAL binding with an IC50 of 40 nM. medchemexpress.comnih.gov
StemRegenin 1 (SR1) IC50 Values
| Assay | IC50 Value | Target |
|---|---|---|
| AhR-dependent Luciferase Reporter Gene Assay | 127 nM | AhR-dependent Transcription |
Research indicates that StemRegenin 1 exhibits a notable species-selectivity, preferentially inhibiting the human Aryl Hydrocarbon Receptor. nih.gov Studies have shown that while SR1 is a potent antagonist of human AhR, it only weakly inhibits TCDD-induced transcription in murine cells and demonstrates no activity in rat cells. nih.gov This species-specific activity correlates with the observation that SR1 does not have the same expansive effect on murine hematopoietic stem cells as it does on human cells. nih.gov
Identification of IC50 Values for AhR Inhibition
Downstream Molecular Pathway Modulation by StemRegenin 1
By antagonizing the AhR, StemRegenin 1 influences a variety of downstream molecular pathways. The inhibition of the AhR signaling cascade prevents the transcription of its target genes, which in turn affects cellular processes such as metabolism, stress response, and apoptosis. nih.govnih.gov
One of the most well-documented downstream effects of SR1's antagonism of AhR is the modulation of cytochrome P450 family enzymes, which are key targets of AhR signaling. nih.gov Specifically, SR1 has been shown to dose-dependently inhibit the TCDD-induced increase in CYP1B1 mRNA in CD34+ cells. nih.gov
Furthermore, SR1 effectively inhibits the expression of CYP1A1. nih.govmdpi.com In endothelial progenitor cells (EPCs), SR1 treatment was found to inhibit AhR-mediated CYP1A1 expression under oxidative stress conditions. nih.govresearchgate.netnih.gov This inhibition of CYP1A1 is a critical step in the mechanism by which SR1 regulates cellular responses to stress. nih.gov Studies in breast cancer cells have also shown that SR1 can significantly decrease the expression of CYP1A1. eurekaselect.com
StemRegenin 1 has been demonstrated to play a role in regulating the generation of intracellular reactive oxygen species (ROS). nih.govmdpi.com The inhibition of AhR-mediated CYP1A1 expression by SR1 leads to a subsequent reduction in ROS production. nih.govresearchgate.netnih.gov In studies involving endothelial progenitor cells, SR1 treatment led to a decrease in accumulated intracellular ROS in senescent cells. nih.govnih.gov This suggests that SR1 can mitigate cellular senescence by antagonizing AhR-mediated ROS generation. nih.gov
The modulation of AhR, CYP1A1, and ROS by StemRegenin 1 ultimately impacts pathways related to DNA damage. nih.govmdpi.com By inhibiting ROS production, SR1 helps to prevent DNA damage under conditions of oxidative stress. nih.govresearchgate.netnih.gov
In studies on irradiated human hematopoietic stem/progenitor cells (HSPCs), SR1 treatment was found to reduce radiation-induced DNA damage and apoptosis. mdpi.com It has been suggested that SR1 may contribute to the survival of irradiated HSCs by attenuating the activity of caspase-3 and the expression of pro-apoptotic proteins like Bax and PUMA. mednexus.org In endothelial progenitor cells, SR1-treated cells were protected from DNA damage induced by oxidative stress, as evidenced by a reduction in the DNA damage marker γH2A.X. mdpi.com
Modulation of Apoptotic Pathways, including BCL-2 Family and Caspase-3 Activity
StemRegenin 1 has been shown to modulate apoptotic pathways, contributing to the survival of hematopoietic stem and progenitor cells (HSPCs). In vitro studies on human HSPCs have demonstrated that SR1 can reduce radiation-induced apoptosis. nih.govnih.gov This protective effect is associated with the attenuation of the expression of pro-apoptotic members of the B-cell lymphoma 2 (BCL-2) family. nih.govnih.gov
Specifically, research has indicated that SR1 treatment leads to a significant decrease in the transcriptional levels of the pro-apoptotic proteins PUMA and BAX following irradiation, while the expression of anti-apoptotic proteins like BCL-2 and BCL-XL remains unchanged. nih.govresearchgate.net This shift in the balance between pro- and anti-apoptotic BCL-2 family members ultimately inhibits the intrinsic apoptotic pathway. mednexus.orgrupress.org
Furthermore, SR1 has been observed to suppress the activity of caspase-3, a key executioner caspase in the apoptotic cascade. nih.govresearchgate.netresearchgate.net The activity of caspase-3 is dependent on the upstream signals from the BCL-2 family. nih.gov By downregulating pro-apoptotic BCL-2 proteins, SR1 effectively inhibits the activation of caspase-3, thereby preventing programmed cell death. nih.govmdpi.com In a study on the human promyelocytic leukemia cell line NB4, SR1 treatment resulted in the upregulation of BCL2 gene expression and downregulation of BAX expression. iiarjournals.orgnih.goviiarjournals.org
| Gene/Protein | Effect of SR1 Treatment | Cell Type | Key Findings | Citations |
|---|---|---|---|---|
| PUMA | Downregulation | Human HSPCs | SR1 attenuated radiation-induced expression. | nih.govmednexus.org |
| BAX | Downregulation | Human HSPCs, NB4 cells | SR1 attenuated radiation-induced expression in HSPCs and was downregulated in NB4 cells. | nih.goviiarjournals.orgnih.goviiarjournals.org |
| BCL-2 | No significant change / Upregulation | Human HSPCs / NB4 cells | No change in irradiated HSPCs, but upregulated in NB4 cells. | nih.goviiarjournals.orgnih.goviiarjournals.org |
| Caspase-3 | Decreased activity | Human HSPCs | SR1 suppressed radiation-induced caspase-3 activity. | nih.govresearchgate.netresearchgate.net |
Effects on Cell Cycle Regulatory Genes (e.g., Cyclin D1, Cyclin D2, MYC)
StemRegenin 1 influences the cell cycle machinery to promote the proliferation of hematopoietic cells. Studies have shown that SR1 treatment can lead to increased expression of key cell cycle regulatory genes. In the human promyelocytic leukemia cell line NB4, treatment with SR1 resulted in increased expression of Cyclin D1 (CCND1), Cyclin D2 (CCND2), and v-myc avian myelocytomatosis viral oncogene homolog (MYC) after four days of culture. iiarjournals.orgnih.govresearchgate.net
This upregulation of cyclins and MYC, a transcription factor that drives cell proliferation, suggests a mechanism by which SR1 promotes cell cycle progression from the G1 to the S phase. nih.gov The AHR pathway, which SR1 inhibits, is known to regulate hematopoiesis through various factors including c-Myc. nih.govcttjournal.com The modulation of these cell cycle regulators is consistent with the observed expansion of hematopoietic progenitors upon SR1 treatment. iiarjournals.orgresearchgate.net It has been noted that the effect of SR1 on cell proliferation may occur after a relatively long incubation period, as the upregulation of these genes was more pronounced at day 4 compared to day 2 in some experiments. iiarjournals.org
| Gene | Effect of SR1 Treatment | Cell Type | Time Point of Observation | Citations |
|---|---|---|---|---|
| Cyclin D1 (CCND1) | Upregulation | NB4 cells | Day 4 | iiarjournals.orgnih.govresearchgate.net |
| Cyclin D2 (CCND2) | Upregulation | NB4 cells | Day 4 | iiarjournals.orgnih.govresearchgate.net |
| MYC | Upregulation | NB4 cells | Day 4 | iiarjournals.orgnih.govresearchgate.net |
Relationship with Homeobox Transcription Factor VentX
A significant aspect of StemRegenin 1's mechanism of action involves its interplay with the homeobox transcription factor VentX. medchemexpress.com VentX has been identified as a factor that promotes differentiation and inhibits proliferation in human hematopoietic cells. nih.gov Research has demonstrated that SR1 treatment leads to a decrease in the expression levels of VentX. medchemexpress.comtargetmol.com
The suppression of VentX is a critical downstream effect of AHR inhibition by SR1 that contributes to the expansion of human hematopoietic stem and multipotent progenitor cells. medchemexpress.comnih.gov Studies have shown that the ectopic expression of VentX can abrogate the colony formation of CD34+ cells, highlighting its role as a negative regulator of their proliferation. nih.gov Therefore, by downregulating VentX, SR1 removes a key brake on HSC/MPP expansion, thereby promoting their self-renewal and proliferation. medchemexpress.comnih.gov This relationship positions VentX as a novel regulatory target in the mechanistic pathway of SR1. nih.gov
Potential Off-Target Effects and Secondary Signaling Pathways
While the primary mechanism of StemRegenin 1 is the direct inhibition of the aryl hydrocarbon receptor (AHR), there is evidence to suggest the possibility of off-target effects and the initiation of secondary signaling pathways, particularly at higher concentrations. nih.gov It has been observed that while lower doses of SR1 facilitate mature cell proliferation, higher doses can suppress total cell numbers, indicating a bipotential effect that may be mediated by mechanisms beyond AHR antagonism. nih.gov
In the context of osteoclastogenesis, SR1 has been found to inhibit the RANKL-induced process by affecting the AhR-c-src-NF-κB/p-ERK MAPK-NFATc1 signaling pathway. researchgate.net This suggests that SR1's influence can extend to other signaling cascades. Furthermore, in drug-resistant breast cancer cells, SR1 has been shown to reverse drug resistance through pathways involving AhR/ABC transporters and AhR/UGTs. researchgate.net While these effects are linked to AHR inhibition, they highlight the diverse downstream signaling networks that can be modulated by SR1. It is important to note that while SR1's primary target is well-established, a complete understanding of all its molecular interactions and potential off-target effects is still an area of ongoing investigation. nih.govregmednet.com
Stemregenin 1 in Hematopoietic Stem and Progenitor Cell Hspc Research
Ex Vivo Expansion of CD34+ Hematopoietic Stem Cells (HSCs)
SR1, an antagonist of the aryl hydrocarbon receptor (AHR), has been demonstrated to facilitate the ex vivo expansion of human CD34+ hematopoietic stem cells. nih.govstemcell.comnih.gov When used in culture with cytokines, SR1 has been shown to lead to a significant increase in the number of cells expressing the CD34 marker. nih.gov Specifically, research has indicated a 50-fold increase in CD34-expressing cells and a 17-fold increase in cells capable of long-term engraftment in immunodeficient mice. nih.govresearchgate.net This expansion is crucial for applications such as umbilical cord blood (UCB) transplantation, where low cell numbers can be a limiting factor. nih.govashpublications.org
In a phase 1/2 clinical trial, the use of SR1 to expand one of two UCB units resulted in a median 330-fold increase in CD34+ cells. nih.govfrontiersin.org This led to successful engraftment in all 17 patients, with significantly faster recovery times for neutrophils and platelets compared to those receiving unmanipulated UCB. nih.gov The mechanism behind this expansion involves the direct binding of SR1 to and inhibition of the AHR, which typically encourages differentiation during cytokine-driven expansion. nih.govnih.gov
The expansion capabilities of SR1 are not limited to UCB-derived cells; it has also been shown to be effective on CD34+ cells from mobilized peripheral blood and bone marrow of humans, monkeys, and dogs. smw.ch
Dose-Dependent Expansion Characteristics
The proliferative effect of StemRegenin 1 on CD34+ cells is dose-dependent. selleckchem.comfocusbiomolecules.com Research has shown that SR1 selectively promotes the expansion of multipotent hematopoietic progenitors derived from human embryonic stem cells in a concentration-dependent manner. researchgate.net While lower concentrations of SR1 (around 1 µM) enhance the proliferation of CD34+ cells, higher concentrations (above 5 µM) can have an anti-proliferative effect on CD34-negative cells. smw.chfocusbiomolecules.com The optimal concentration for promoting the expansion of CD34+ cells has been identified with an EC50 of 120 nM. selleckchem.com It is important to note that SR1 requires the presence of hematopoietic cytokines to induce CD34+ cell expansion. smw.ch
| Cell Type | SR1 Concentration | Fold Increase in CD34+ Cells | Reference |
| Mobilized Peripheral Blood CD34+ | 1 µM (7 days) | 2.6 | selleckchem.com |
| Mobilized Peripheral Blood CD34+ | 1 µM (3 weeks) | 73 (vs control) | selleckchem.com |
| Umbilical Cord Blood CD34+ | Not Specified | 50 | nih.gov |
| Umbilical Cord Blood CD34+ | Not Specified | 330 (median) | nih.govfrontiersin.org |
Synergistic Effects with Other Small Molecules (e.g., UM729, DMOG)
The expansive effects of SR1 on hematopoietic stem cells can be further enhanced when used in combination with other small molecules.
UM729: This small molecule has been shown to work synergistically with SR1. While SR1 acts as an antagonist to the aryl hydrocarbon receptor, UM729 operates through a different pathway, and their combined use has an additive effect on maintaining CD34+ subpopulations, particularly the more primitive CD34+CD38- cells. unimib.it This combination has also been noted to prevent the differentiation of acute myeloid leukemia (AML) cells in culture. stemcell.comstemcell.com
DMOG (Dimethyloxaloylglycine): Combining SR1 with DMOG has been found to improve the expansion of primitive hematopoietic stem cells. rndsystems.comstemalpha.comnih.gov DMOG, which can mimic the effects of hypoxia, helps in preserving the number of cells in primitive hematopoietic sub-populations. researchgate.netnih.gov The use of SR1 with DMOG increased the proportion of primitive HSCs to 3.54% compared to 2.61% for SR1 alone. stemalpha.comnih.gov This combination also reduces the number of cells required for long-term engraftment. stemalpha.comnih.gov
Influence on Long-Term Repopulating HSC Phenotypes
A critical aspect of ex vivo expansion is the maintenance of the long-term repopulating potential of HSCs. SR1 has been shown to promote the expansion of cells that retain this crucial function. nih.gov Cultures of cord blood-derived CD34+ cells with SR1 for three weeks resulted in a 17-fold net expansion of cells with the capacity for in vivo repopulation for at least 7 to 8 months in serial transplantation studies in NOD/SCID mice. smw.ch
Furthermore, SR1 helps in preserving the phenotype associated with long-term repopulating HSCs, such as the CD34+CD38-/lo and CD34+CD90+ populations. nih.gov The culture of mobilized peripheral blood CD34+ cells with SR1 increased the number of CD34+, CD133+, and CD90+ hematopoietic stem and progenitor cell populations. cellgs.com This indicates that SR1 not only increases the quantity of HSCs but also helps maintain their primitive and functional state.
Differentiation and Maintenance of Hematopoietic Cell Lineages
Beyond its role in expanding undifferentiated HSCs, StemRegenin 1 also influences the differentiation and maintenance of various hematopoietic cell lineages.
Generation of CD34+ Hematopoietic Progenitor Cells from Induced Pluripotent Stem Cells (iPSCs)
SR1 has proven effective in the generation and expansion of CD34+ hematopoietic progenitor cells from induced pluripotent stem cells (iPSCs). stemcell.comiiarjournals.orgfishersci.com In studies with non-human primate iPSCs, a chemically defined protocol using bone morphogenetic protein 4 (BMP-4), prostaglandin-E2 (PGE2), and SR1 led to the robust formation of hematopoietic progenitor cells. stemcell.comnih.gov The combination of PGE2 and SR1 specifically increased the yield of cells with a long-term repopulating HSC phenotype (CD34+CD38−Thy1+CD45RA−CD49f+) by 6-fold. stemcell.comnih.gov Furthermore, when these isolated cells were cultured in the presence of SR1, they expanded 3-fold while maintaining their primitive phenotype. stemcell.comnih.gov This represents the first reported use of SR1 for expanding iPSC-derived hematopoietic progenitor cells. nih.gov
Stimulation of Dendritic Cell Development (Plasmacytoid and Myeloid)
SR1 plays a significant role in stimulating the development of both plasmacytoid and myeloid dendritic cells (DCs) from CD34+ hematopoietic progenitor cells. stemcell.comcellgs.comiiarjournals.orgstemcell.combio-gems.com Inhibition of the aryl hydrocarbon receptor by SR1 was found to be essential for the differentiation of DC subsets. nih.gov Optimized culture protocols using SR1 have been developed to generate high numbers of well-differentiated myeloid DCs (mDCs) and plasmacytoid DCs (pDCs). nih.gov These ex vivo-generated DCs are phenotypically and functionally comparable to their peripheral blood counterparts, secreting pro-inflammatory cytokines and inducing potent T-cell responses. stemcell.com This application of SR1 provides a valuable method for generating large quantities of functional dendritic cells for potential immunotherapeutic strategies. stemcell.com
Promotion of Natural Killer (NK) Cell Generation and Function
StemRegenin 1 (SR1), an antagonist of the Aryl Hydrocarbon Receptor (AHR), has been identified as a potent promoter of Natural Killer (NK) cell generation from hematopoietic stem and progenitor cells (HSPCs). nih.govresearchgate.net Research demonstrates that incorporating SR1 into cytokine-based ex vivo culture protocols significantly enhances the expansion of CD34+ HSPCs. nih.govresearchgate.net This expansion is coupled with the induction of transcription factors associated with NK cell differentiation, leading to the generation of high numbers of NK cells with an active phenotype. nih.govresearchgate.netashpublications.org
Studies have shown that AHR inhibition via SR1 promotes the development of functional NK cells from human pluripotent stem cells. ashpublications.orgescholarship.org When human embryonic stem cell (hESC)-derived hematopoietic cells are treated with SR1, there is an increased development of phenotypic NK cells compared to untreated controls. ashpublications.org While mature peripheral blood NK cells typically lack AHR, its expression is induced during activation and proliferation, suggesting a role for AHR signaling in NK cell maturation. nih.govashpublications.org NK cells expanded in the presence of SR1 maintain a CD56dim phenotype and their proliferative and cytotoxic capabilities are not negatively affected. nih.govashpublications.org
The NK cells generated using SR1-supplemented culture methods exhibit robust functionality. They demonstrate efficient cytolytic activity and interferon-gamma (IFN-γ) production against various cancer cell lines, including acute myeloid leukemia (AML) and multiple myeloma (MM) cells. nih.govresearchgate.net An important finding is that the function and proliferation of these SR1-generated NK cells are not hindered by the presence of cyclosporin (B1163) A, an immunosuppressant commonly used following allogeneic stem cell transplantation. nih.govresearchgate.net This suggests that SR1 can be utilized to produce large quantities of highly functional NK cells from CD34+ HSPCs, offering a promising avenue for NK cell-based immunotherapies. nih.govescholarship.org
Table 1: Effect of StemRegenin 1 on NK Cell Generation and Function
| Parameter | Observation with StemRegenin 1 | Source |
|---|---|---|
| CD34+ HSPC Expansion | Potently enhances expansion | nih.govresearchgate.net |
| NK Cell Differentiation | Induces expression of NK-cell-associated transcription factors | nih.govresearchgate.net |
| NK Cell Phenotype | Maintains CD56dim phenotype during expansion | nih.govashpublications.org |
| Cytolytic Activity | Efficient cytolytic activity against AML and MM cells | nih.govresearchgate.net |
| Cytokine Production | Effective Interferon-γ (IFN-γ) production | nih.govresearchgate.net |
| Function with Immunosuppressants | Proliferation and function not inhibited by cyclosporin A | nih.govresearchgate.net |
Multilineage Potential of StemRegenin 1 Expanded Cells
A critical aspect of ex vivo HSPC expansion is the preservation of their multilineage differentiation potential. Research confirms that CD34+ cells expanded with StemRegenin 1 retain the ability to differentiate into a wide array of hematopoietic lineages. nih.govnih.gov This multilineage potential is crucial for the successful long-term reconstitution of the entire blood and immune system following transplantation. smw.ch
In vitro colony-forming cell (CFC) assays have demonstrated that SR1-expanded cells can form multilineage colonies, including granulocyte, erythroid, monocyte, and megakaryocyte (GEMM) colonies. nih.gov The presence of these GEMM colonies suggests that SR1 supports the expansion of very early, multipotent progenitor cells. nih.gov Furthermore, transplantation of SR1-expanded cells into immunodeficient mice results in the successful engraftment and reconstitution of various human blood cell types, including B cells, T cells, and myeloid cells. nih.gov
Beyond the myeloid and erythroid lineages, SR1 has been shown to support the generation of lymphoid cells. SR1-expanded umbilical cord blood (UCB) CD34+ cells can be differentiated in vitro into large numbers of progenitor T cells (proT cells). ashpublications.orgnih.gov These SR1-generated proT cells demonstrate effective thymus-seeding capacity and can differentiate into functional, mature T cells with polyclonal T-cell receptor repertoires in vivo. ashpublications.orgnih.gov The ability of SR1-expanded HSPCs to give rise to both myeloid and lymphoid lineages, including functional T cells and NK cells, underscores its utility in expanding a truly multipotent stem and progenitor cell population. nih.govcttjournal.com
Table 2: Lineage Potential of StemRegenin 1 Expanded HSPCs
| Lineage | Evidence of Differentiation | Source |
|---|---|---|
| Myeloid | Generation of granulocytes and monocytes | nih.gov |
| Erythroid | Formation of erythroid colonies | nih.gov |
| Megakaryocytic | Formation of megakaryocyte colonies, improved platelet generation | nih.govnih.gov |
| Lymphoid (B-Cell) | Reconstitution of B cells in vivo | nih.gov |
| Lymphoid (T-Cell) | Generation of progenitor T cells (proT cells) capable of maturation | ashpublications.orgnih.gov |
| Lymphoid (NK-Cell) | Enhanced generation of functional NK cells | nih.govnih.gov |
| Dendritic Cells | Stimulates differentiation into plasmacytoid and myeloid dendritic cells | nih.govstemcell.com |
Application in Cord Blood Hematopoietic Stem Cell Expansion
The clinical use of umbilical cord blood (UCB) for hematopoietic stem cell transplantation (HSCT) is often constrained by the low number of HSPCs in a single UCB unit, which can lead to delayed engraftment and an increased risk of graft failure. researchgate.netnih.gov StemRegenin 1 has emerged as a key small molecule for the ex vivo expansion of UCB-derived CD34+ cells to overcome this limitation. frontiersin.orgsmw.ch By inhibiting the aryl hydrocarbon receptor (AHR), SR1 promotes the expansion of CD34+ cells while maintaining their primitive state. nih.govfrontiersin.org
When used in culture with a combination of cytokines such as stem cell factor (SCF), FMS-like tyrosine kinase 3 ligand (FLT3L), and thrombopoietin (TPO), SR1 dramatically increases the yield of CD34+ cells from UCB units. nih.govfrontiersin.org A phase I/II clinical trial demonstrated that culturing a portion of a UCB unit with SR1 resulted in a median 330-fold increase in the number of CD34+ cells. researchgate.netnih.govfrontiersin.org
This significant expansion has translated into improved clinical outcomes. Patients receiving SR1-expanded UCB grafts experienced markedly faster hematopoietic recovery. researchgate.netnih.gov The median time to neutrophil engraftment was reduced to 15 days and platelet engraftment to 49 days, which is significantly faster than for recipients of unmanipulated UCB. researchgate.netnih.gov The robust expansion achieved with SR1, combined with the observed high rates of engraftment and accelerated recovery, supports the testing of SR1-expanded UCB as a stand-alone graft, potentially broadening the applicability of UCB transplantation for patients without a suitable matched donor. researchgate.netnih.govparentsguidecordblood.orgbloodresearch.or.kr
Table 3: Clinical Trial Findings for SR1-Expanded Cord Blood
| Outcome | Result | Source |
|---|---|---|
| CD34+ Cell Expansion (Median Fold-Increase) | 330-fold | researchgate.netnih.govfrontiersin.org |
| Engraftment Success | 100% (17/17 patients) | researchgate.netnih.gov |
| Median Time to Neutrophil Engraftment | 15 days | researchgate.netnih.gov |
| Median Time to Platelet Engraftment | 49 days | researchgate.netnih.gov |
| Clinical Status | Supports testing as a stand-alone graft | researchgate.netparentsguidecordblood.orgbloodresearch.or.kr |
Stemregenin 1 in Radiation Biology and Hematopoietic Injury
Mitigation of Radiation-Mediated Hematopoietic Injury
Exposure to high levels of radiation can cause severe damage to hematopoietic stem and progenitor cells (HSPCs), leading to hematopoietic injury and increasing the risk of mortality. researchgate.netresearcher.lifenih.gov Studies have demonstrated that StemRegenin 1 can significantly mitigate this radiation-induced damage. In preclinical studies involving mice subjected to total body irradiation (TBI), post-irradiation treatment with SR1 markedly improved survival rates. mdpi.comnih.gov One study found that 80% of mice treated with SR1 survived, in stark contrast to the 30% survival rate observed in the saline-treated control group. mdpi.comnih.govresearcher.lifesciprofiles.comresearchgate.net This protective effect is largely attributed to SR1's ability to alleviate the depletion of bone marrow, the primary site of hematopoiesis. nih.govresearchgate.net By acting as an antagonist to the aryl hydrocarbon receptor (AhR), SR1 intervenes in pathways that influence cell fate following radiation stress. mdpi.commednexus.org
Table 1: Survival Rate of Irradiated Mice
| Treatment Group | Survival Rate (%) |
|---|---|
| Saline (Control) | 30 |
| StemRegenin 1 | 80 |
Data from studies on C57BL/6 mice after total body irradiation. mdpi.comnih.govresearcher.life
Modulation of Radioresponse in HSPCs
StemRegenin 1 directly influences the response of hematopoietic stem and progenitor cells to radiation. researcher.lifenih.gov Research shows that SR1 promotes the expansion of the human HSPC population, identified by the cell surface marker CD34+, both in standard culture conditions and following irradiation. mdpi.comresearchgate.netresearcher.lifesciprofiles.comresearchgate.net This suggests that SR1 not only supports the maintenance of HSPCs but also aids in their proliferation even after they have been exposed to radiation. mdpi.com By attenuating the radiation-induced decrease in the HSPC pool, SR1 helps preserve the regenerative capacity of the hematopoietic system. nih.gov The compound facilitates the in vitro expansion of human HSPCs, a function that is critical for therapeutic applications like transplantation. mdpi.comnih.govresearchgate.net
Table 2: Effect of StemRegenin 1 on Human HSPC (CD34+) Population
| Condition | Treatment | Outcome |
|---|---|---|
| Non-Irradiated | StemRegenin 1 | Enhanced population of CD34+ cells |
| Irradiated | StemRegenin 1 | Enhanced population of CD34+ cells |
In vitro analysis demonstrates SR1's ability to expand HSPCs under both normal and stress conditions. mdpi.comresearcher.life
Impact on DNA Damage and Apoptosis Post-Irradiation
The primary mechanisms of radiation-induced cell death are extensive DNA damage and the subsequent activation of programmed cell death, or apoptosis. nih.gov StemRegenin 1 has been shown to counteract these effects in HSPCs. researcher.life In vitro studies on human HSPCs revealed that treatment with SR1 reduced the extent of DNA damage caused by radiation. mdpi.comnih.govresearchgate.netnih.gov
Furthermore, SR1 significantly curtails radiation-induced apoptosis. researcher.lifesciprofiles.comresearchgate.net It achieves this by modulating the expression of key proteins in the apoptotic pathway. Specifically, SR1 attenuates the activity of caspase-3, a critical enzyme that executes the final steps of apoptosis. researchgate.netresearcher.lifenih.govmednexus.org It also downregulates the expression of pro-apoptotic members of the B-cell lymphoma-2 (BCL-2) family, such as Bax and PUMA, which are instrumental in initiating the intrinsic apoptotic pathway following cellular stress. nih.govresearchgate.netmednexus.org
Table 3: SR1's Impact on Apoptosis Markers in Irradiated HSPCs
| Apoptotic Marker | Effect of SR1 Treatment |
|---|---|
| Caspase-3 Activity | Attenuated |
| Pro-apoptotic BCL-2 family proteins (Bax, PUMA) | Expression reduced |
SR1 interferes with key molecular pathways to prevent apoptosis in irradiated cells. nih.govmednexus.org
Effects on Hematologic Recovery in Irradiated Models
The mitigating effects of StemRegenin 1 on the cellular level translate into improved systemic recovery from radiation injury. In irradiated animal models, treatment with SR1 led to a significantly enhanced recovery of peripheral blood cell counts. nih.govresearcher.lifenih.govsciprofiles.comresearchgate.net This recovery was observed across multiple hematopoietic lineages, including white blood cells, neutrophils, and monocytes. nih.gov
Histological analysis of bone marrow from SR1-treated mice showed increased density and higher rates of cell proliferation, as indicated by Ki-67 staining, compared to untreated controls. mdpi.comresearcher.lifenih.govresearchgate.net This demonstrates that SR1 not only protects existing cells but also promotes the active regeneration of the hematopoietic compartment, leading to a more robust and rapid hematologic recovery following radiation exposure. nih.gov
Table 4: Hematologic Effects of SR1 in Irradiated Mouse Models
| Parameter | Observation in SR1-Treated Group |
|---|---|
| Peripheral Blood Cell Counts (WBC, Neutrophils, Monocytes) | Enhanced recovery |
| Bone Marrow Cellularity | Increased density |
| Bone Marrow Cell Proliferation (Ki-67 staining) | Increased proliferation |
SR1 treatment promotes comprehensive recovery of the hematopoietic system in vivo. nih.govresearcher.liferesearchgate.net
Stemregenin 1 in Cancer Research
Effects on Leukemia Cell Proliferation and Differentiation
SR1's primary mechanism, the antagonism of the AHR pathway, has been shown to play a crucial role in the proliferation and differentiation of cancer cells. iiarjournals.org Since leukemia cells express AHR, there is a possibility that SR1 could also promote their proliferation. iiarjournals.org
A significant challenge in studying leukemia stem cells (LSCs) is their tendency to differentiate rapidly in culture, which hinders research and drug development. leucegene.ca To address this, high-throughput screening identified SR1 as a small molecule that inhibits the AHR pathway, which is rapidly upregulated when AML cells are placed in culture, leading to differentiation. leucegene.ca Research has demonstrated that SR1 collaborates with another small molecule, UM729, to prevent the differentiation of Acute Myeloid Leukemia (AML) cells in vitro. stemcell.comstemcell.comstemcell.comselectscience.netfishersci.befishersci.comselectscience.net This combination has been shown to better maintain LSC activity in culture conditions. leucegene.ca While SR1 acts as an AHR antagonist, UM729, a pyrimido-indole derivative, does not inhibit the AHR pathway, indicating that at least two distinct pathways are involved in maintaining LSC self-renewal ex vivo. leucegene.castemcell.comfishersci.comuantebio.com The combination of SR1 and UM729 helps create improved culture conditions for primary human AML cells. leucegene.ca
SR1 has been shown to promote the expansion of the human promyelocytic leukemia cell line, NB4. researchgate.netrndsystems.commedkoo.com Studies focusing on the role of SR1 in leukemia cell proliferation have used NB4 cells due to their significantly high expression of AHR compared to other leukemia cell lines like Jurkat and Kasumi-1. researchgate.netiiarjournals.org
In vitro studies showed that treating NB4 cells with SR1 led to an increase in the number of viable cells and a reduction in cell death. iiarjournals.org Specifically, after four days of culture, a 1.5 µM concentration of SR1 resulted in a significant 1.5-fold increase in live cells compared to the control. iiarjournals.org This effect on proliferation is supported by changes in the expression of genes related to cell cycle and apoptosis. nih.goviiarjournals.org
Table 1: Effect of StemRegenin 1 on NB4 Cell Viability and Death
| Treatment | Time Point | Viable Cell Count (Fold Change vs. Control) | Dead Cell Percentage (Fold Change vs. Control) |
| 0.375 µM SR1 | Day 4 | Not Significant | 0.62 (p=0.007) |
| 0.75 µM SR1 | Day 4 | Not Significant | Not Significant |
| 1.5 µM SR1 | Day 4 | 1.5 (p=0.005) | 0.62 (p=0.004) |
| Data derived from a study culturing NB4 cells with varying concentrations of SR1 for up to 4 days. iiarjournals.org |
Collaboration with UM729 in Preventing Differentiation of Acute Myeloid Leukemia (AML) Cells
Reversal of Drug Resistance in Cancer Cell Lines
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often linked to the overexpression and increased activity of ATP-binding cassette (ABC) transporters that efflux anticancer drugs. researchgate.net StemRegenin-1 has been investigated for its potential to reverse drug resistance. researchgate.netbenthamdirect.comeurekaselect.com
Research has shown that SR1 can reverse drug resistance in adriamycin-resistant breast cancer cells (MCF-7/ADR) through mechanisms involving the AHR pathway. researchgate.netbenthamdirect.com By inhibiting AHR activity, SR1 decreases the expression of its downstream target, CYP1A1. researchgate.net This inhibition extends to key proteins involved in drug metabolism and efflux, including UGT1A6 (a UDP-glucuronosyltransferase) and the ABC transporters P-glycoprotein (P-gP/ABCB1) and MRP1 (ABCC1). researchgate.netbenthamdirect.com The downregulation of these proteins via the AhR/ABC transporters and AhR/UGTs pathways ultimately reverses drug resistance in these cancer cells. researchgate.netbenthamdirect.com Combining SR1 with the chemotherapy drug adriamycin resulted in inhibited cell proliferation and enhanced antitumor effects. researchgate.netcolab.ws
Gene Expression Profiling in Leukemia Cells Treated with StemRegenin 1
The treatment of leukemia cells with StemRegenin 1 induces significant changes in their gene expression profiles. researchgate.netnih.goviiarjournals.org Analysis of NB4 cells treated with SR1 revealed alterations in genes controlling cell proliferation, apoptosis, and RNA splicing. nih.goviiarjournals.orgresearchgate.net
At day 2 of treatment, a key finding was the up-regulation of the anti-apoptotic gene B-cell CLL/lymphoma 2 (BCL2) and the down-regulation of the pro-apoptotic BCL2 associated X protein (BAX) gene. nih.goviiarjournals.org By day 4, there was a marked increase in the expression of proliferation-related genes, including cyclin D1 (CCND1), CCND2, and the v-myc avian myelocytomatosis viral oncogene homolog (MYC). nih.goviiarjournals.org
A broader DNA microarray analysis of SR1-treated NB4 cells identified that the most significantly down-regulated gene was cytochrome P450 family 1 subfamily B member 1 (CYP1B1), a known AHR target. researchgate.net Functional analysis of the gene profiles showed that up-regulated genes were predominantly related to "alternative splicing" and "splicing variants," while down-regulated genes were linked to inflammation-related pathways. nih.goviiarjournals.orgresearchgate.net
Table 2: Gene Expression Changes in NB4 Leukemia Cells Treated with StemRegenin 1
| Gene | Function | Expression Change | Time Point of Observation |
| BCL2 | Anti-apoptotic | Up-regulated | Day 2 |
| BAX | Pro-apoptotic | Down-regulated | Day 2 |
| CCND1 | Cell Cycle Progression | Up-regulated | Day 4 |
| CCND2 | Cell Cycle Progression | Up-regulated | Day 4 |
| MYC | Transcription Factor, Proliferation | Up-regulated | Day 4 |
| CYP1B1 | AHR Target, Metabolism | Down-regulated | Day 4 |
| Data compiled from real-time PCR and DNA microarray analyses of NB4 cells treated with 1.5 μM SR1. nih.goviiarjournals.orgresearchgate.net |
Stemregenin 1 in Endothelial Progenitor Cell Epc Research
Attenuation of Endothelial Progenitor Cell Senescence
The process of replicative senescence, or cellular aging, compromises the therapeutic potential of EPCs by diminishing their functional capacity. researchgate.netmdpi.com Studies have investigated the effects of SR-1 on this process, demonstrating that as an antagonist of the AhR, it can protect EPCs from senescence. researchgate.netnih.gov By inhibiting the AhR signaling pathway, SR-1 helps to preserve the youthful characteristics and functional competence of EPCs during the extensive ex vivo expansion required for clinical applications. nih.govmdpi.com This protective effect is linked to the inhibition of AhR-mediated production of cytochrome P450 family 1 subfamily A member 1 (CYP1A1) and a subsequent decrease in reactive oxygen species (ROS), which are known to induce cellular damage and accelerate aging. researchgate.netnih.govnih.govresearchgate.net
A key indicator of the "stemness" and functionality of EPCs is the expression of specific surface markers. During cellular senescence, the expression of these critical markers often declines. Research has shown that long-term treatment of EPCs with StemRegenin 1 helps maintain a stable expression of key stem cell and endothelial markers. researchgate.netnih.govscilit.com
Flow cytometry analysis in one study compared the expression of these markers on young EPCs, senescent EPCs, and senescent EPCs treated with SR-1. The results indicated that SR-1 treatment effectively preserved the expression of CD34, c-Kit (also known as CD117), and CXCR4, which are crucial for the stem cell-like properties and homing capabilities of EPCs. researchgate.netnih.govnih.gov The long-term maintenance of the CD34+ population in SR-1-treated EPCs is a particularly significant finding. nih.gov
| Surface Marker | Function in EPCs | Effect of SR-1 Treatment |
|---|---|---|
| CD34 | Adhesion molecule, classic stem/progenitor cell marker. | Maintained expression in long-term culture. researchgate.netnih.gov |
| c-Kit (CD117) | Receptor for stem cell factor (SCF), involved in proliferation and survival. | Preserved expression during ex vivo expansion. researchgate.netnih.gov |
| CXCR4 | Chemokine receptor, critical for homing to sites of injury. | Sustained expression levels with treatment. researchgate.netnih.gov |
Beyond maintaining surface markers, SR-1 has been shown to preserve the fundamental characteristics and functional abilities of EPCs that are typically lost during senescence. researchgate.netnih.govmdpi.com Long-term treatment with SR-1 helps EPCs retain their typical cell morphology, supports a higher cell yield, and sustains their proliferative capacity over time. nih.gov
Functionally, SR-1 treatment has been found to increase the proliferation, migration, and tube-forming capacity of EPCs that have already begun to show signs of aging. nih.govnih.govresearchgate.net This suggests that SR-1 can not only prevent but also partially reverse the functional decline associated with senescence in these cells. By protecting EPCs from oxidative stress and DNA damage, SR-1 ensures they remain robust and capable of performing their reparative functions. nih.govnih.gov
Maintenance of EPC Surface Markers (CD34, c-Kit, CXCR4)
Enhancement of Angiogenic Potential
Angiogenesis, the formation of new blood vessels, is a critical function of EPCs in repairing damaged tissues. accscience.com The compound SR-1 has demonstrated a capacity to enhance this crucial therapeutic function both in laboratory models and in living organisms. nih.gov The protective effects of SR-1 against cellular stress and aging directly contribute to this enhanced angiogenic potential. nih.gov
The ability of EPCs to form capillary-like structures in a laboratory setting is a key measure of their angiogenic potential. Studies have shown that SR-1 treatment significantly boosts the tube-forming capacity of senescent EPCs. nih.govnih.govresearchgate.net This demonstrates that the compound enhances the intrinsic ability of the cells to self-organize and form the preliminary structures required for new blood vessel development. This in vitro functional improvement is a strong indicator of the potential therapeutic efficacy of SR-1-treated cells. nih.gov
The ultimate test of angiogenic potential is the ability to form functional blood vessels within a living system. In vivo studies using a Matrigel plug assay have provided compelling evidence of SR-1's impact. researchgate.netnih.gov In this model, Matrigel plugs containing SR-1-treated EPCs were implanted subcutaneously in mice. researchgate.net After several days, the plugs with the SR-1-treated cells showed drastically enhanced and highly vascularized blood vessel formation compared to controls. researchgate.netnih.gov
Quantitative analysis of these Matrigel plugs, which involved staining for the endothelial cell marker CD31, confirmed these observations. The density of CD31-positive capillaries was significantly increased in the plugs containing SR-1-treated EPCs, signifying a robust increase in new vessel formation. researchgate.netnih.gov This demonstrates that the benefits of SR-1 translate from in vitro preservation to tangible in vivo functional enhancement. nih.gov
| Experimental Group | Observation | Quantitative Finding |
|---|---|---|
| Control EPCs | Limited vascularization in Matrigel plug. nih.gov | Baseline CD31+ capillary density. researchgate.net |
| SR-1-Treated EPCs | Highly vascularized Matrigel plug. nih.gov | Significantly increased CD31+ capillary density compared to control. researchgate.netnih.gov |
Advanced Research Methodologies and Considerations for Stemregenin 1 Studies
In Vitro Culture Systems for StemRegenin 1 Application
The in vitro environment is critical for harnessing the expansive properties of SR1 on hematopoietic stem and progenitor cells (HSPCs). The design of the culture system directly influences the proliferation, differentiation, and maintenance of stemness in the target cell population.
The use of serum-free media is a cornerstone of modern HSPC culture, providing a defined and controlled environment that eliminates the variability and confounding factors associated with animal serum. nih.govregmednet.com For studies involving SR1, hematopoietic cells are typically cultured in a basal serum-free medium, such as StemSpan™ or IMDM, supplemented with a specific cocktail of cytokines to support cell survival and proliferation. nih.govregmednet.comsmw.ch
A common formulation includes thrombopoietin (TPO), stem cell factor (SCF), and Fms-like tyrosine kinase 3 ligand (Flt3L), which work synergistically with SR1 to enhance the expansion of primitive CD34+ cells. smw.chnih.gov The absence of serum ensures that the observed effects can be directly attributed to the defined components of the medium, primarily the action of SR1 as an AHR antagonist. nih.govnih.gov This controlled environment is essential for reproducible and clinically relevant expansion protocols.
Table 1: Typical Components of Serum-Free Media for SR1-Mediated HSPC Expansion
| Component | Role in Culture | Common Source/Example |
| Basal Medium | Provides essential nutrients, salts, and buffering agents. | StemSpan™, IMDM, α-MEM nih.govregmednet.comuva.nl |
| Cytokines | Promote survival, proliferation, and prevent differentiation. | SCF, TPO, Flt3L, IL-6 smw.chnih.gov |
| Small Molecule | The primary agent for targeted biological effect (HSC expansion). | StemRegenin 1 nih.gov |
| Supplements | May include lipids, amino acids, and antioxidants to support high-density culture. | BIT (BSA, Insulin, Transferrin), ExCyte nih.gov |
To better mimic the complex hematopoietic niche of the bone marrow, co-culture systems employing feeder layers are utilized in some SR1 research applications. smw.ch These systems provide essential cell-to-cell contact and secreted factors that are absent in liquid suspension cultures. uva.nlfrontiersin.org Mesenchymal stromal cells (MSCs), derived from bone marrow or other tissues, are often used as a feeder layer to support HSPC expansion. smw.chfrontiersin.org
For specific differentiation studies, such as the generation of T-cell progenitors from SR1-expanded HSPCs, the OP9 stromal cell line, which is engineered to express the Notch ligand Delta-like 1 (OP9-DL1), is employed. nih.gov This co-culture system provides the necessary signals to direct the differentiation of primitive progenitors towards the T-lineage pathway. nih.gov While feeder-free systems are often preferred for clinical applications to reduce complexity, co-culture models are invaluable for studying specific developmental pathways and interactions that govern cell fate. uva.nlhaematologica.org
Serum-Free Media Considerations
In Vivo Engraftment and Repopulation Assays
The definitive test of a true hematopoietic stem cell is its ability to repopulate the hematopoietic system of a recipient, a functional capacity assessed through in vivo transplantation assays.
To study the function of human HSCs in vivo, researchers rely on severely immunodeficient mouse models that can accept human cell grafts without rejection. The most widely used and robust model for this purpose is the NOD-scid IL2Rγcnull (NSG) mouse. smw.chbloodresearch.or.kr These mice lack mature T cells, B cells, and functional natural killer (NK) cells, and have defects in cytokine signaling, which collectively allows for a high degree of human cell engraftment. bloodresearch.or.kr
The use of NSG mice is critical for evaluating the potency of SR1-expanded cells. nih.govnih.gov Following in vitro culture with SR1, human HSPCs are transplanted into sublethally irradiated NSG mice. ashpublications.orgbiorxiv.org The superior permissiveness of the NSG model allows for the rigorous assessment of both short-term and long-term repopulating cells, providing a reliable preclinical measure of the expanded graft's therapeutic potential. bloodresearch.or.kr
A key objective of SR1-based expansion is to increase the number of long-term repopulating HSCs (LT-HSCs). The success of this is measured by the level and persistence of human cell engraftment in the bone marrow of recipient mice, typically assessed 16 to 24 weeks post-transplantation. ashpublications.orgbiorxiv.org Studies have shown that culturing human cord blood CD34+ cells with SR1 results in a significant net expansion of cells capable of long-term in vivo repopulation. nih.govsmw.ch For instance, a 3-week culture with SR1 was reported to cause a 17-fold net expansion of cells with the ability to repopulate NSG mice for up to 8 months. smw.ch
Equally important is the assessment of multi-lineage chimerism, which confirms that the expanded cells have retained their multipotency. This is achieved by analyzing the bone marrow of engrafted mice for the presence of various human hematopoietic lineages. nih.govashpublications.org The presence of human myeloid cells (e.g., CD33+), B lymphocytes (CD19+), and T lymphocytes (CD3+) demonstrates that the SR1-expanded stem cells were able to differentiate into all major blood cell types, confirming the preservation of their functional hierarchy. nih.govbiorxiv.org
Table 2: Representative Findings on Engraftment of SR1-Expanded Cells in NSG Mice
| Study Parameter | Control (Cytokines Alone) | SR1 + Cytokines | Fold Increase | Reference |
| CD34+ Cell Expansion (in vitro) | ~10-fold | ~50-fold | ~5x | nih.gov |
| Engrafting Cell Expansion (in vivo) | Baseline | 17-fold | 17x | nih.gov |
| Neutrophil Engraftment (Median Days) | 26 days (unmanipulated UCB) | 15 days | Faster Recovery | nih.gov |
| Platelet Engraftment (Median Days) | 84 days (unmanipulated UCB) | 49 days | Faster Recovery | nih.gov |
Immunodeficient Murine Models (e.g., NSG Mice)
Flow Cytometry for Cell Phenotyping and Quantification
Flow cytometry is an indispensable tool in SR1 research, enabling the precise identification, quantification, and characterization of hematopoietic cell populations both in vitro and in vivo. nih.govmdpi.com
In Vivo Analysis: Following transplantation into murine models, flow cytometry is the primary method for quantifying human engraftment. Bone marrow, peripheral blood, and spleen cells from recipient mice are stained with an antibody against human CD45 (hCD45) to determine the percentage of human cells (chimerism). ashpublications.org To assess multi-lineage potential, samples are co-stained with antibodies specific to different human lineages, such as CD3 (T cells), CD19 (B cells), and CD33 (myeloid cells). nih.govashpublications.orgbiorxiv.org
Table 3: Common Flow Cytometry Markers in StemRegenin 1 Research
| Marker | Cell Population Identified | Application | Reference(s) |
| CD34 | Hematopoietic Stem and Progenitor Cells | Quantifying in vitro expansion; cell sorting. | nih.govnih.govnih.gov |
| CD38 | Differentiation Marker (low/negative on primitive cells) | Phenotyping primitive HSCs (CD34+CD38-). | nih.gov |
| CD90 | Primitive Hematopoietic Stem Cell Marker | Phenotyping primitive HSCs (CD34+CD90+). | nih.gov |
| Human CD45 | Pan-Leukocyte Marker (Human-specific) | Quantifying human cell engraftment (in vivo chimerism). | nih.govashpublications.org |
| CD3 | T Lymphocytes | Assessing multi-lineage engraftment (in vivo). | nih.govnih.govbiorxiv.org |
| CD19 | B Lymphocytes | Assessing multi-lineage engraftment (in vivo). | ashpublications.orgbiorxiv.org |
| CD33 | Myeloid Cells | Assessing multi-lineage engraftment (in vivo). | nih.govbiorxiv.org |
Gene Expression Analysis Techniques (e.g., Real-time PCR, DNA Microarray)
To understand the molecular mechanisms behind StemRegenin 1 (SR1)'s effects, researchers employ advanced techniques to analyze gene expression. These methods reveal which genes are turned on or off in cells treated with SR1, providing insights into the pathways that control cell proliferation, differentiation, and other functions.
Real-time Polymerase Chain Reaction (RT-PCR) is a common method used to quantify the expression of specific genes. mdpi.com In studies involving SR1, RT-PCR has been used to measure the levels of messenger RNA (mRNA) for genes related to cell cycle control, apoptosis (programmed cell death), and the Aryl hydrocarbon Receptor (AhR) pathway. iiarjournals.orgiiarjournals.org For example, research on the human promyelocytic leukemia cell line, NB4, used RT-PCR to show that SR1 treatment led to increased expression of anti-apoptotic genes like BCL2 and proliferation-related genes such as CCND1, CCND2, and MYC. iiarjournals.orgresearchgate.net Conversely, the expression of the pro-apoptotic gene BAX was found to be downregulated. iiarjournals.orgiiarjournals.org In another study, RT-PCR was used to confirm the downregulation of CYP1B1, a target of the AhR, indicating that SR1 was successfully inhibiting this pathway. mdpi.com
DNA microarray analysis offers a broader view of gene expression, allowing for the simultaneous measurement of thousands of genes. iiarjournals.orgresearchgate.net This technique has been used to obtain a global gene expression profile of cells treated with SR1. iiarjournals.org In NB4 cells, DNA microarray analysis revealed that SR1 treatment resulted in the upregulation of genes associated with alternative splicing and the downregulation of inflammation-related genes. iiarjournals.orgresearchgate.net This comprehensive approach helps to identify novel pathways and biological processes affected by SR1. For instance, a microarray study comparing freshly isolated hematopoietic stem cells (HSCs) with those cultured with or without serum showed significant upregulation of genes related to fatty acid and cholesterol biosynthesis in the cultured cells. biorxiv.org
These gene expression analysis techniques are crucial for elucidating the complex cellular responses to SR1 and for identifying the key molecular players involved in its biological effects. iiarjournals.orgiiarjournals.org
Functional Assays for Cell Activity
Functional assays are essential for evaluating the practical effects of StemRegenin 1 (SR1) on cell behavior. These tests go beyond gene expression to measure how SR1 influences key cellular activities such as the ability to form colonies, proliferate, and migrate.
The Colony-Forming Cell (CFC) assay is a gold-standard in vitro method used to assess the ability of individual hematopoietic progenitor cells to proliferate and differentiate into colonies of mature blood cells. stemcell.comstemcell.com This assay is critical for determining the functional capacity of hematopoietic stem and progenitor cells (HSPCs) after treatment with compounds like SR1. stemcell.comfrontiersin.org
In studies involving SR1, CFC assays have been used to evaluate the differentiation potential of expanded CD34+ cells. frontiersin.org For example, human umbilical cord blood CD34+ cells treated with SR1 were plated in a semi-solid medium, and after a period of incubation, the resulting colonies of various blood cell lineages (e.g., granulocyte-macrophage, erythroid) were counted. stemcell.comfrontiersin.org One study found that while SR1 treatment expanded the number of CD34+ cells, the colony-forming activity of these expanded cells was lower compared to unexpanded cells. nih.govnih.gov However, another study showed that cells treated with a combination of Levistilide A and SR1 generated more total colonies than those treated with SR1 alone. frontiersin.org Secondary CFC assays have also been employed to assess the self-renewal capacity of primitive progenitors after SR1 treatment. oncotarget.com
The results from CFC assays provide valuable information on the functional integrity and differentiation potential of HSPCs expanded with SR1, which is a crucial consideration for their potential therapeutic applications. stemcell.comfrontiersin.org
Assessing the impact of StemRegenin 1 (SR1) on cell proliferation and viability is fundamental to understanding its biological role. Various assays are employed to quantify the number of living cells and their rate of division following SR1 treatment.
Cell Proliferation Assays measure the increase in cell number over time. In studies with SR1, this is often done by culturing cells with different concentrations of the compound and counting the viable cells at specific time points. iiarjournals.org For instance, research on the NB4 leukemia cell line showed that treatment with 1.5 μM SR1 led to a significant increase in the number of viable cells by day 4 of culture. iiarjournals.orgiiarjournals.org Similarly, SR1 has been shown to accelerate the proliferation of CD34+ cells. selleckchem.commedchemexpress.com However, the effect of SR1 on proliferation can be bipotential, as seen in the CD34-negative population where low concentrations (1 µM) enhanced proliferation, while higher concentrations (>5 µM) suppressed it. nih.govnih.gov
Cell Viability Assays determine the proportion of live cells in a population. These assays are crucial to distinguish between a compound's anti-proliferative effects and its potential to cause cell death (cytotoxicity). Common methods include trypan blue exclusion and flow cytometry using viability dyes like 7-AAD. nih.gov For example, in studies with human embryonic stem cell-derived hematopoietic progenitors, flow cytometry with 7-AAD staining demonstrated that the reduction in cell expansion at high doses of SR1 was due to an anti-proliferative effect rather than increased cell death. nih.gov In another study on endothelial progenitor cells (EPCs), a CCK cell viability assay was used to select SR1 concentrations that did not negatively affect cell viability for further experiments. nih.gov These assays confirm that SR1's primary effect is on cell proliferation rather than inducing cytotoxicity. nih.gov
These assays collectively provide a detailed picture of how SR1 influences cell population dynamics, which is critical for optimizing its use in research and potential clinical applications. iiarjournals.orgnih.gov
To evaluate the influence of StemRegenin 1 (SR1) on the functional capabilities of endothelial progenitor cells (EPCs), particularly their angiogenic potential, researchers utilize migration and tube-forming capacity assays. nih.gov These assays are crucial for understanding how SR1 might impact processes like blood vessel formation. researchgate.net
Migration Assays assess the ability of cells to move, a key function for EPCs in vascular repair. Two common methods are the scratch-wound healing assay and the transwell migration assay. In studies on senescent EPCs, SR1 treatment was found to significantly increase the number of migrated cells in both types of assays. nih.gov
Tube-Forming Capacity Assays measure the ability of EPCs to form three-dimensional, tube-like structures when cultured on a basement membrane matrix, such as Matrigel. This in vitro assay mimics the formation of new blood vessels. Research has shown that SR1 treatment significantly enhances the total tube length formed by senescent EPCs. nih.govresearchgate.net This suggests that SR1 can restore some of the lost angiogenic functionality in aged EPCs. nih.gov
Together, these assays demonstrate that SR1 not only affects cell proliferation but also positively influences the functional activities of EPCs that are essential for angiogenesis. nih.govresearchgate.net
Cell Proliferation and Viability Assays
Considerations for StemRegenin 1 Concentration and Bipotential Effects
The concentration of StemRegenin 1 (SR1) used in cell culture is a critical parameter that can lead to different, and sometimes opposing, biological outcomes. This phenomenon is known as a bipotential effect.
Research has consistently shown that SR1's impact on cell proliferation is highly dependent on both the cell type and the concentration of the compound. For instance, in studies with human embryonic stem cell-derived hematopoietic cells, SR1 was found to promote the expansion of lin-CD34+ hematopoietic progenitors in a concentration-dependent manner. nih.govnih.govscispace.com However, for the more mature CD34-negative cell population, SR1 exhibited a bipotential effect: a low dose (1 µM) stimulated cell proliferation, whereas higher doses (>5 µM) inhibited it. nih.govnih.govscispace.comresearchgate.net
This bipotential effect is not limited to hematopoietic cells. While SR1 is generally used to expand CD34+ cells, the precise concentration must be carefully optimized. The effective concentration for promoting the expansion of CD34+ cells has an EC50 of approximately 120 nM. selleckchem.comclinisciences.com However, even within the CD34+ progenitor population, the functional outcome can be concentration-dependent. For example, the colony-forming activity of expanded cells can vary with the SR1 concentration used during the expansion phase. nih.gov
The exact mechanism underlying this bipotential effect, particularly the anti-proliferative impact at higher concentrations on mature cells, is not yet fully understood. It is hypothesized that at higher doses, SR1 may have off-target effects that trigger secondary signaling pathways, leading to the observed inhibition of proliferation. nih.gov These findings underscore the importance of meticulous dose-response studies to determine the optimal concentration of SR1 for achieving the desired biological effect in a specific cell population.
Impact of Sex on Biological Consequences of StemRegenin 1 Treatment
The influence of sex as a biological variable is an emerging consideration in stem cell research, including studies involving StemRegenin 1 (SR1). While direct research on the sex-specific effects of SR1 is limited, related studies in hematopoiesis and radiation biology suggest that sex can influence the biological outcomes of various treatments. mdpi.com
For example, it has been noted that sex can affect the biological consequences of radiation exposure, including biomarker responses. mdpi.com Given that SR1 has been investigated as a potential mitigator of radiation-induced hematopoietic injury, it is plausible that its effects could also differ between males and females. mdpi.com Further research is needed to determine if the radiation-mitigating effects of SR1 on hematopoietic stem and progenitor cells (HSPCs) show any sex-based differences. mdpi.com
The broader context of hematopoiesis also supports the relevance of sex. Normal and malignant human hematopoietic stem cells express functional receptors for pituitary and gonadal sex hormones, and androgens have historically been used to stimulate hematopoiesis. nih.gov Studies have also observed sex differences in the expression of certain genetic elements in the blood, which are linked to immune responses. medrxiv.org These findings highlight that the cellular and molecular environment in which SR1 acts can be influenced by sex, which could in turn modulate the response to SR1 treatment. Therefore, future translational studies on SR1 should consider incorporating sex as a variable to ensure a comprehensive understanding of its biological effects. mdpi.com
Translational Research and Clinical Implications of Stemregenin 1
Preclinical Data Supporting Clinical Evaluation
StemRegenin 1 (SR1) was initially identified through an unbiased screening for compounds capable of promoting the expansion of CD34+ hematopoietic progenitors. nih.gov Preclinical studies demonstrated that SR1, an antagonist of the aryl hydrocarbon receptor (AhR), effectively expands CD34+ cells while maintaining their multipotent potential. nih.gov The mechanism of action involves the direct binding and inhibition of AhR, which typically encourages hematopoietic stem cell (HSC) differentiation during cytokine-driven expansion cultures. nih.gov
In the presence of a cytokine cocktail including stem cell factor (SCF), Fms-related tyrosine kinase 3 ligand (FLT-3L), thrombopoietin (TPO), and interleukin-6 (IL-6), SR1 has been shown to produce a greater number of CD34+ cells compared to other expansion methods. nih.gov These expanded HSCs retained their ability for multi-lineage differentiation and significantly improved both early and late-stage engraftment of human cells in immunodeficient mouse models. nih.gov Specifically, culturing mobilized peripheral blood CD34+ cells with SR1 for three weeks resulted in a 73-fold increase in CD34+ cells compared to control cultures. Furthermore, SR1-expanded cord blood CD34+ cells have been shown to contribute to both early and sustained engraftment in animal models.
Clinical Trial Progress and Outcomes (e.g., Phase I/II Trials for Umbilical Cord Blood Transplantation)
The promising preclinical data for StemRegenin 1 (SR1) led to its evaluation in clinical trials, particularly for umbilical cord blood (UCB) transplantation in patients with hematologic malignancies. scdi-montpellier.frashpublications.org A significant challenge in UCB transplantation is the low number of hematopoietic stem cells (HSCs) in a single UCB unit, which can lead to delayed engraftment and increased risk of graft failure. nih.govscdi-montpellier.fr
A key Phase I/II clinical trial investigated the use of SR1-expanded UCB, referred to as HSC835 and later MGTA-456, in patients undergoing myeloablative conditioning. nih.govparentsguidecordblood.orgnovartis.com In this trial, one of two UCB units was expanded ex vivo with SR1 and a cocktail of cytokines before being co-infused with the second, unmanipulated UCB unit. nih.govscdi-montpellier.fr
The results from this trial were highly encouraging. The SR1 expansion process yielded a median 330-fold increase in the number of CD34+ cells. nih.govscdi-montpellier.frnih.gov All 17 patients who received the SR1-expanded cells achieved engraftment. nih.govscdi-montpellier.frnih.gov The median time to neutrophil recovery was 15 days, and for platelet recovery, it was 49 days. nih.govscdi-montpellier.frnih.gov These timeframes were significantly faster than those observed in a historical control group of patients who received unmanipulated double UCB transplants. nih.govnovartis.com
Subsequent analyses and further trials have continued to support the safety and feasibility of using SR1-expanded UCB. researchgate.netresearchgate.net The robust expansion of CD34+ cells and the accelerated hematopoietic recovery observed in these trials suggest that SR1-based expansion could overcome a major limitation of UCB transplantation. nih.govashpublications.org This has led to the consideration of using SR1-expanded UCB as a standalone graft, potentially eliminating the need for a second unmanipulated cord blood unit. nih.govscdi-montpellier.fr One clinical trial (NCT02765997) was designed as a randomized phase II trial to directly compare SR1-expanded UCB to unmanipulated UCB, although its status is listed as withdrawn. mycancergenome.org
Table 1: Key Findings from Phase I/II Clinical Trial of SR1-Expanded Umbilical Cord Blood
| Metric | SR1-Expanded UCB Cohort (n=17) | Historical Control Cohort (n=111) |
|---|---|---|
| Fold Increase in CD34+ Cells | Median 330-fold (Range: 67-848) | N/A |
| Engraftment Rate | 100% (17/17) | 87% |
| Median Neutrophil Recovery | 15 days | 24 days |
| Median Platelet Recovery | 49 days | 89 days |
Data sourced from references nih.govnovartis.comresearchgate.net.
Potential as a Medical Countermeasure Agent for Radiation-Induced Hematopoietic Injury
Recent research has highlighted the potential of StemRegenin 1 (SR1) as a medical countermeasure for hematopoietic injury caused by radiation exposure, such as in nuclear accidents or during radiotherapy. mdpi.comnih.govdntb.gov.ua Hematopoietic injury results from damage to hematopoietic stem and progenitor cells (HSPCs), and mitigating this damage is crucial for survival and recovery. mdpi.commdpi.com
In a study using a mouse model of total body irradiation (TBI), treatment with SR1 after exposure significantly mitigated TBI-induced death. mdpi.com The survival rate in mice treated with an optimal dose of SR1 was 80%, compared to 30% in the saline-treated control group. mdpi.comresearcher.life This improved survival was accompanied by enhanced recovery of peripheral blood cell counts, including white blood cells, neutrophils, and monocytes. mdpi.com Histological analysis of the bone marrow in SR1-treated mice showed increased density and cell proliferation, indicating a recovery of hematopoietic components. mdpi.com
In vitro studies on human HSPCs (CD34+ cells) further support these findings. mdpi.com SR1 was found to enhance the population of human HSPCs under both normal and irradiated conditions. mdpi.com It also reduced radiation-induced DNA damage and apoptosis (programmed cell death) in these cells. mdpi.com Mechanistically, SR1 was shown to attenuate the radiation-induced expression of a pro-apoptotic member of the BCL-2 family and decrease the activity of caspase-3, a key enzyme in the apoptotic pathway. mdpi.comnih.gov
These findings collectively suggest that SR1 modulates the radioresponse of HSPCs, protecting them from radiation-induced damage and promoting hematopoietic recovery. mdpi.comnih.gov This positions SR1 as a promising candidate for development as a radiomitigator for hematopoietic injury. mdpi.comdntb.gov.ua
Table 2: Effects of SR1 on Radiation-Induced Injury in Preclinical Models
| Model System | Key Findings with SR1 Treatment | Reference |
|---|
| Mouse Model (in vivo) | - Increased survival rate post-TBI (80% vs. 30%)
Therapeutic Potential in Vascular Diseases
StemRegenin 1 (SR1) is being investigated for its therapeutic potential in vascular diseases, primarily through its effects on endothelial progenitor cells (EPCs). nih.gov EPC-based therapies are a promising strategy for treating vascular diseases, but their clinical application is often hampered by the loss of EPC functionality due to cellular aging (senescence) during the necessary in vitro expansion. nih.govnih.gov
Research has shown that SR1 can attenuate the replicative senescence of EPCs. nih.govresearchgate.net In long-term cultures, SR1 treatment helped maintain the expression of key EPC surface markers, including the stem cell markers CD34, c-Kit, and CXCR4. nih.govresearchgate.net This preservation of the EPC phenotype was associated with maintained functional abilities. nih.gov
The mechanism behind this protective effect involves the aryl hydrocarbon receptor (AhR) pathway. nih.govnih.gov SR1, as an AhR antagonist, inhibits the expression of cytochrome P450 1A1 (CYP1A1), a downstream target of AhR. nih.gov This inhibition leads to a decrease in the production of reactive oxygen species (ROS), which are known to induce cellular stress and senescence. nih.govresearchgate.net Consequently, SR1 treatment was found to reduce intracellular ROS levels, decrease DNA damage, and lower the activity of senescence-associated β-galactosidase in EPCs. nih.gov
Functionally, senescent EPCs treated with SR1 showed increased proliferation, migration, and tube-forming capacity, which are all critical for angiogenesis (the formation of new blood vessels). nih.gov An in vivo Matrigel plug assay confirmed these findings, demonstrating that SR1-treated EPCs led to drastically enhanced blood vessel formation. nih.govresearchgate.net These results suggest that SR1 could be an effective agent for improving the efficacy of EPC-based therapies for vascular diseases by protecting the cells against senescence. researchgate.net
Development of Novel Therapies Targeting CD34+ Cells for Bone Healing
The critical role of angiogenesis in successful bone healing has led to the exploration of novel therapies that can enhance this process, with a particular focus on CD34+ cells. accscience.comresearchgate.net Endothelial progenitor cells (EPCs), a population that includes CD34+ cells, are vital for the early stages of vascularization in injured tissues. accscience.com These cells are recruited from the bone marrow and can differentiate into endothelial cells to form new blood vessels, which are essential for supplying nutrients and oxygen to the healing bone. accscience.comresearchgate.net
StemRegenin 1 (SR1), known for its ability to expand the CD34+ cell population, is being investigated as a promising agent to promote angiogenesis and thereby enhance bone healing in critical-sized defects. accscience.comresearchgate.net The strategy involves incorporating SR1 into biocompatible scaffolds that can be implanted at the site of the bone injury. accscience.com
One study explored the use of a 3D-bioprinted bone scaffold made of collagen and integrated with mesoporous silica (B1680970) nanoparticles (MSNs) designed to carry and provide sustained release of SR1. accscience.com The hypothesis is that the slow, localized release of SR1 from the scaffold will promote the recruitment and expansion of CD34+ cells, leading to enhanced angiogenesis and facilitating bone repair. accscience.comresearchgate.net
While in vitro studies have demonstrated the angiogenic potential of SR1, further in vivo research is necessary to fully establish its clinical efficacy in bone healing. accscience.com This approach of targeting CD34+ cells with SR1-releasing scaffolds represents a novel and promising direction for developing advanced therapies for significant bone defects. accscience.comresearchgate.net
Safety and Efficacy Considerations for Clinical Use
The clinical translation of StemRegenin 1 (SR1) has been primarily evaluated through Phase I/II trials focused on its use in expanding umbilical cord blood (UCB) for transplantation. nih.govnovartis.com These trials have provided crucial initial data on the safety and efficacy of this approach.
Efficacy: The primary efficacy endpoint in these studies was the successful engraftment and hematopoietic recovery. The results have been consistently positive, showing that co-infusion of an SR1-expanded UCB unit with an unmanipulated unit leads to marked expansion of CD34+ cells and significantly faster neutrophil and platelet recovery compared to historical controls receiving unmanipulated UCB. nih.govnovartis.com A key finding was the absence of graft failure in the 17 patients treated in the initial landmark study, a significant improvement over the typical risks associated with low cell dose UCB transplantation. nih.govscdi-montpellier.fr This enhanced hematopoietic recovery suggests that SR1 effectively ameliorates one of the main obstacles in UCB transplantation. nih.govnovartis.com
Safety: The initial clinical trials have demonstrated an adequate safety profile for SR1-expanded UCB transplantation. scdi-montpellier.frresearchgate.net The process of ex vivo expansion with SR1 did not appear to introduce immediate, prohibitive toxicities. However, as with any novel cell therapy, long-term safety monitoring is essential. Important considerations include the potential for any long-term clonal abnormalities or unforeseen effects of manipulating the stem cell population ex vivo. The trials have also monitored for standard transplant-related complications. For instance, in one study, there were no significant differences in the risk of acute graft-versus-host disease (GVHD) or transplant-related mortality between the SR1 group and the control group. researchgate.net
Future Research Directions for Stemregenin 1
Elucidation of Undescribed Mechanisms of Action
While the primary mechanism of StemRegenin 1 (SR1) is understood to be the antagonism of the aryl hydrocarbon receptor (AHR), leading to the expansion of CD34+ hematopoietic stem cells, there are indications of more complex and yet-to-be-described mechanisms of action. nih.govnih.govnih.gov The bipotential effect of SR1 on mature cells, where low doses facilitate proliferation and high doses suppress it, suggests the involvement of secondary signaling pathways or off-target effects that are not fully characterized. nih.gov It is possible that at higher concentrations, SR1 initiates signaling cascades independent of its AHR antagonism. nih.gov
Further research is needed to unravel these alternative pathways. For instance, while SR1's effect on HSC expansion is well-documented, the precise molecular events downstream of AHR inhibition that lead to this expansion require deeper investigation. nih.govnih.gov Studies have shown that SR1 treatment leads to a significant increase in cells expressing the CD34 marker and enhances their ability to engraft in immunodeficient mice. nih.govcellagentech.com However, the intricate network of transcription factors and signaling molecules that are modulated by SR1 to maintain "stemness" and promote self-renewal remains an active area of inquiry. mdpi.com Additionally, the observation that SR1 can influence the differentiation of hematopoietic progenitors into various lineages, such as dendritic cells, suggests a broader impact on hematopoietic fate decisions that is not solely explained by AHR inhibition. stemcell.comstemcell.com Investigating these undescribed mechanisms will be crucial for optimizing the use of SR1 in clinical applications and understanding its full range of biological effects. mdpi.com
Investigation of Protein Binding Properties
A significant gap in the current understanding of StemRegenin 1 (SR1) lies in its protein binding properties, particularly in complex biological environments like human serum. While it is known that SR1 directly binds to and inhibits the aryl hydrocarbon receptor (AHR), its interactions with other proteins remain largely uncharacterized. medchemexpress.com This is a critical area for future research, as non-specific protein binding can significantly impact the bioavailability, efficacy, and potential off-target effects of the compound.
The recommendation to perform dose-optimization experiments when using SR1 in media with high serum concentrations underscores the current lack of knowledge in this area. It is plausible that SR1 binds to serum albumin and other plasma proteins, which could act as a reservoir for the compound or, conversely, reduce its free concentration available to interact with the AHR. A comprehensive investigation into the protein binding profile of SR1 would involve identifying its binding partners, determining the affinity and kinetics of these interactions, and understanding how these interactions influence its biological activity. Such studies are essential for predicting its pharmacokinetic behavior in vivo and for developing more effective and targeted therapeutic strategies.
Exploring Combinatorial Therapeutic Strategies
The potential of StemRegenin 1 (SR1) can be significantly enhanced by exploring its use in combination with other therapeutic agents. Research has already shown promising results when SR1 is used alongside other molecules to improve hematopoietic stem cell (HSC) expansion and function.
One notable example is the combination of SR1 with Dimethyloxalylglycine (DMOG) . This combination has been shown to increase the proportion of primitive HSCs and improve their long-term engraftment potential. tocris.commedkoo.com This suggests a synergistic effect where SR1 promotes the expansion of the HSC pool, while DMOG helps to maintain their primitive state.
Another promising combination is with the small molecule UM729 . This combination has been found to prevent the differentiation of acute myeloid leukemia (AML) cells in culture, indicating a potential therapeutic application in oncology. stemcell.comstemcell.com Furthermore, the combination of SR1 with prostaglandin E2 (PGE2) has been shown to increase the yield of primitive HSCs (CD34+CD38-Thy1+CD45RA-CD49f+ cells) by six-fold. stemcell.comstemcell.com
In the context of cancer therapy, studies have investigated combining the AHR agonist 6-formylindolo[3,2-b]carbazole (FICZ) with ASP2215 , a FLT3 inhibitor. aacrjournals.org While this study focused on an AHR agonist, it highlights the therapeutic potential of modulating the AHR pathway in combination with targeted cancer therapies. aacrjournals.org This opens the door for future investigations into combining SR1, as an AHR antagonist, with other anti-cancer drugs. For instance, research has explored the potential of SR1 to reverse drug resistance in breast cancer cells when combined with adriamycin (ADM). colab.wsresearchgate.net
Future research should continue to explore these and other combinatorial strategies. Identifying novel synergistic partners for SR1 could lead to more effective protocols for HSC expansion, improved outcomes in transplantation, and new therapeutic avenues for various diseases, including cancer. nih.gov
| Combination Agent | Observed Effect | Reference |
| Dimethyloxalylglycine (DMOG) | Increases proportion of primitive HSCs and improves long-term engraftment. | tocris.commedkoo.com |
| UM729 | Prevents differentiation of acute myeloid leukemia (AML) cells. | stemcell.comstemcell.com |
| Prostaglandin E2 (PGE2) | Increases yield of primitive HSCs. | stemcell.comstemcell.com |
| Adriamycin (ADM) | Reverses drug resistance in breast cancer cells. | colab.wsresearchgate.net |
Development of Delivery Systems (e.g., Nanoparticles for Sustained Release)
To enhance the therapeutic efficacy and control the release profile of StemRegenin 1 (SR1), the development of advanced delivery systems is a critical area for future research. While current applications primarily involve direct addition to cell cultures, encapsulating SR1 in delivery vehicles like nanoparticles could offer significant advantages for both in vitro and potential in vivo applications.
Recent advancements in drug delivery, such as the use of gold nanoparticles for delivering CRISPR gene editing machinery to primary HSPCs, demonstrate the feasibility and potential of such approaches. regmednet.com These systems can be engineered to have no adverse effects on cell viability while ensuring efficient delivery to the target cells. regmednet.com Exploring similar nanoformulations for SR1 could lead to more robust and reproducible HSC expansion protocols.
Furthermore, for any future in vivo applications, nanoparticle delivery systems could help overcome challenges related to the low aqueous solubility of SR1 and improve its pharmacokinetic profile. stemcell.com By protecting SR1 from rapid metabolism and clearance, nanoparticles could enhance its bioavailability and target-specific delivery. Future research in this area should focus on designing and characterizing different nanoparticle formulations for SR1, evaluating their release kinetics, cellular uptake, and impact on HSC expansion and function.
Further Characterization of Off-Target Effects
While StemRegenin 1 (SR1) is considered a selective antagonist of the aryl hydrocarbon receptor (AHR), a thorough characterization of its potential off-target effects is crucial for its safe and effective clinical application. tocris.commedkoo.com Although initial screenings against a panel of 61 kinases showed no inhibitory activity, the possibility of interactions with other cellular targets cannot be entirely ruled out. nih.govtocris.com
The observation that high doses of SR1 can have anti-proliferative effects and may initiate secondary signaling pathways suggests the existence of off-target activities. nih.gov These effects could be mediated by interactions with proteins other than the AHR, or by influencing cellular processes in an AHR-independent manner.
Genetic models, such as those using CRISPR/Cas9 technology to target the AHR, can serve as precise tools to distinguish between on-target and off-target effects of SR1. d-nb.info By comparing the cellular response to SR1 with the effects of genetic AHR knockout, researchers can identify biological changes that are independent of AHR antagonism.
Furthermore, comprehensive proteomic and transcriptomic analyses of cells treated with SR1 can help to identify unintended molecular changes. Investigating the impact of SR1 on various cellular pathways, beyond those directly regulated by the AHR, will provide a more complete picture of its pharmacological profile. A deeper understanding of any off-target effects will be essential for predicting and mitigating potential adverse reactions in a clinical setting and for refining the therapeutic use of SR1. frontiersin.org
Q & A
Basic Research Questions
Q. What are the primary mechanisms through which StemRegenin 1 enhances hematopoietic stem cell (HSC) expansion?
- Methodological Approach: Use in vitro HSC expansion assays paired with transcriptomic profiling (e.g., RNA-seq) to identify signaling pathways modulated by StemRegenin 1. Validate findings via kinase inhibition assays (e.g., AMPK or AhR pathway blockers) to confirm mechanistic targets. Include dose-response curves to establish concentration-dependent effects .
Q. What experimental protocols are standardized for assessing StemRegenin 1’s efficacy in HSC cultures?
- Methodological Approach: Adopt validated HSC culture systems (e.g., methylcellulose-based clonogenic assays) with controls for cytokine supplementation (SCF, TPO, FLT3-L). Quantify outcomes using flow cytometry for CD34+/CD38- markers and colony-forming unit (CFU) counts. Replicate protocols from peer-reviewed studies to ensure comparability .
Q. How do key studies reconcile StemRegenin 1’s role in HSC expansion versus potential differentiation biases?
- Methodological Approach: Perform longitudinal tracking of HSC populations using time-lapse microscopy or single-cell RNA sequencing to monitor lineage commitment. Compare outcomes across varying exposure durations (e.g., 7-day vs. 14-day cultures) .
Advanced Research Questions
Q. What strategies optimize StemRegenin 1’s concentration and timing to minimize off-target effects in ex vivo HSC expansion?
- Methodological Approach: Design factorial experiments testing combinatorial variables (e.g., pulse vs. continuous dosing). Use response surface methodology (RSM) to model optimal parameters. Validate with proteomic screens to detect stress markers like ROS or apoptosis regulators .
Q. How can researchers resolve contradictions in reported efficacy of StemRegenin 1 across different HSC culture systems?
- Methodological Approach: Conduct a meta-analysis of published data to identify variables influencing outcomes (e.g., donor heterogeneity, media composition). Replicate conflicting studies under controlled conditions, standardizing variables like oxygen tension (hypoxic vs. normoxic) .
Q. What integrative approaches link StemRegenin 1’s molecular targets to functional outcomes in translational models?
- Methodological Approach: Combine CRISPR-Cas9 gene editing (e.g., AhR knockout models) with xenotransplantation assays to assess in vivo repopulation capacity. Corrogate findings with epigenetic profiling (ChIP-seq for histone modifications) to elucidate downstream regulatory networks .
Q. How should researchers address batch-to-batch variability in StemRegenin 1’s bioactivity during preclinical validation?
- Methodological Approach: Implement quality-control assays (e.g., HPLC purity checks, LC-MS stability testing) for each compound batch. Establish internal reference standards with dose-normalized positive controls (e.g., UM171 comparisons) .
Data Reporting and Analysis Guidance
-
Table 1 : Recommended data metrics for StemRegenin 1 studies.
Parameter Measurement Method Key Variables HSC Purity Flow cytometry (CD34+/CD38-) Donor age, culture duration Clonogenicity CFU counts Cytokine cocktail composition Mechanism Validation Western blot (p-AMPK, CYP1A1) Inhibitor specificity -
Table 2 : Common pitfalls in experimental design.
Issue Mitigation Strategy Off-target differentiation Limit StemRegenin 1 exposure to <10 days Batch variability Pre-screen compounds via LC-MS
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
